2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate

Nitrosamine impurity quantification Cosmetic product safety LC/TEA analytical method

Padimate O-containing products require rigorous nitrosamine impurity testing per ICH M7(R1), yet authentic NPABAO reference standards with verified DMANBAO-free purity are difficult to source. - Enables LC/TEA quantification at 30 ppb detection limits with MS confirmation for unambiguous identification above 4,000 ppb. - HPLC purity ≥95% with MS-verified absence of mutagenic DMANBAO impurity, critical for accurate pass/fail determination against EU 50 ppb threshold. - Supports formulation development under ICH Q1B accelerated stability conditions to validate nitrosamine-free preservative systems.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 122021-01-6
Cat. No. B037647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
CAS122021-01-6
Synonyms2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate
NPABAO
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)N=O
InChIInChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)12-21-16(19)14-8-10-15(11-9-14)18(3)17-20/h8-11,13H,4-7,12H2,1-3H3
InChIKeyPDXIYXZDORTIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Purity Specifications


2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate (CAS 122021-01-6, molecular formula C₁₆H₂₄N₂O₃, MW 292.37 g/mol), synonymously designated NPABAO or NMPABAO, is the N-nitroso derivative of the sunscreen active ingredient Padimate O (2-ethylhexyl 4-(N,N-dimethylamino)benzoate, CAS 21245-02-3) [1]. It belongs to the N-nitrosamine class of compounds, which are classified by the ICH M7(R1) Guideline as Class 1 impurities—"known mutagenic carcinogens"—and are categorized by the International Agency for Research on Cancer (IARC) as Group 2A probable human carcinogens based on animal data across multiple species [2]. This compound is not intentionally manufactured as a commercial product; rather, it forms as a process-related and storage-related contaminant when Padimate O undergoes nitrosation in the presence of nitrosating agents [1]. Its primary relevance lies in its role as a critical reference standard for impurity profiling, toxicological risk assessment, and regulatory compliance testing in sunscreen and cosmetic product quality control [3].

Why Generic Substitution Is Scientifically Unsound


Generic substitution of 2-ethylhexyl 4-[methyl(nitroso)amino]benzoate with Padimate O, other PABA esters, or alternative nitrosamine reference standards (e.g., NDELA, NDMA) is scientifically invalid because each compound occupies a distinct functional and toxicological niche. Unlike Padimate O, which is a tertiary amine (N,N-dimethylamino) that functions as a UVB absorber with a λₘₐₓ of approximately 311 nm in ethanol , the target compound bears an N-nitroso group that abolishes sunscreen efficacy while introducing genotoxic potential characteristic of N-nitrosamines [1]. Compared with the well-characterized cosmetic nitrosamine NDELA (N-nitrosodiethanolamine), NMPABAO is substantially less volatile, necessitating distinct analytical extraction and detection protocols—specifically, liquid chromatography with thermal energy analysis (LC/TEA) rather than gas chromatography-based methods [2]. Furthermore, within the PABA-ester nitrosamine family, the 2-ethylhexyl ester moiety confers lipophilicity (XLogP3-AA = 4.7) that is absent in the methyl ester analog (methyl 4-(methyl(nitroso)amino)benzoate, CAS 18600-49-2), directly influencing skin permeation behavior and extraction efficiency from emulsion matrices [3]. These structural and physicochemical differences produce quantifiably distinct outcomes in mutagenicity assays, percutaneous absorption kinetics, and photostability profiles, as detailed in Section 3.

Product-Specific Differentiation Evidence


Contamination Levels vs. EU Regulatory Limit

The Chou et al. (1995) analytical survey of 25 commercial cosmetic and sunscreen products containing Padimate O provides direct quantitative evidence of NMPABAO contamination magnitude relative to the established regulatory benchmark. Eleven of 25 products (44%) contained NMPABAO at concentrations spanning 160 to 21,000 ppb [1]. In contrast, the European Cosmetics Regulation (EC No. 1223/2009, Annex III) sets the maximum allowable nitrosamine content in cosmetic products at 50 ppb (50 µg/kg) . This means that every NMPABAO-positive product in the survey exceeded the EU limit, with the highest detected concentration representing a 420-fold exceedance (21,000 ppb vs. 50 ppb). An earlier FDA survey of 17 products found NMPABAO in 14 samples at 60–1,960 ppb [2], confirming that contamination is widespread when Padimate O is formulated with nitrite-releasing excipients. By comparison, NDELA—the other major cosmetic nitrosamine—was historically detected in Dutch cosmetic products at ranges that also frequently exceeded 50 ppb, but monitoring data for NMPABAO remain comparatively sparse, creating a specific analytical gap that this compound as a reference standard directly addresses [3].

Nitrosamine impurity quantification Cosmetic product safety LC/TEA analytical method

Percutaneous Absorption and Metabolic Fate

Kenney et al. (1995) conducted the only published direct head-to-head in vitro percutaneous absorption study of NMPABAO and Padimate O using both hairless guinea pig skin and viable human skin, providing critical comparative toxicokinetic data [1]. In human skin, total percutaneous absorption (receptor fluid + stratum corneum + viable skin) was not significantly different between the two compounds: Padimate O 2.8 ± 0.35% vs. NMPABAO 2.3 ± 0.43% of applied dose (Table V). However, a profound difference was observed in metabolic fate: the percentage of absorbed dose hydrolyzed to the free acid metabolite (NMPABA) in receptor fluid ranged from 76–92% for NMPABAO versus only 32–36% for Padimate O (Table VI) [1]. This approximately 2.4-fold to 2.6-fold greater extent of esterase-mediated hydrolysis for NMPABAO indicates that the nitrosamine is more extensively bioactivated in viable human skin to its free acid form. In hairless guinea pig skin, NMPABAO absorption was greater (total absorbed 5.2 ± 0.62% vs. 2.3% in human skin), and esterase hydrolysis in viable skin reached 22.9–28.6% of absorbed dose, while nonviable skin showed only 6.6–7.3% hydrolysis, confirming that enzymatic metabolism—not passive hydrolysis—drives bioactivation [1]. The absorbed material remaining in skin was essentially unmetabolized for both compounds, suggesting that metabolism occurs primarily during the transit into receptor fluid.

Percutaneous absorption Skin metabolism Esterase hydrolysis Toxicokinetics

Mutagenicity and Co-Formed Impurity Interference

The mutagenicity profile of NPABAO is characterized by a critical inter-laboratory discrepancy that has direct implications for reference standard quality requirements. Loeppky et al. (1991) initially reported positive mutagenicity responses for NPABAO in Salmonella typhimurium tester strains TA100 and TA1535 [1]. However, the definitive study by Dunkel et al. (1992), conducted under US EPA auspices, found no increases in revertant colonies with strains TA98, TA100, TA1535, or TA1538 in either the standard plate incorporation assay (Ames et al., 1975) or the preincubation modification (Yahagi et al., 1977) [2]. Additional testing using the modified preincubation procedure (Rogan, 1990) that had originally yielded positive results was also negative. Data from the mouse lymphoma L5178Y TK⁺/⁻ assay were uniformly negative [2]. Critically, Dunkel et al. identified that during NPABAO synthesis, small amounts of 4-N,N'-dimethylamino-3-nitrobenzoic acid, 2-ethylhexyl ester (DMANBAO) can be formed as a by-product [2]. When DMANBAO was independently synthesized and tested, it produced positive responses in TA98 and TA1538 but not TA100 or TA1535, demonstrating that the originally reported mutagenicity of NPABAO may be attributable to DMANBAO contamination rather than intrinsic genotoxicity of the N-nitroso compound itself [2]. For comparison, classic low-molecular-weight nitrosamines such as NDMA and NDEA are unequivocally positive in Ames assays across multiple strains with and without metabolic activation, making NPABAO an outlier within the nitrosamine class [3].

Ames test Mouse lymphoma assay Mutagenicity Genotoxicity screening

UV Photodegradation Kinetics

Kenney et al. (1995) investigated the photostability of NMPABAO in a sunscreen formulation spiked at 7,950 ppb and exposed to UV light from a solar simulator [1]. After only 2 minutes of UVB exposure at a dose of 0.48 mJ/cm², merely 10% of the nitrosamine remained intact (Table VII in original paper) [1]. At a higher UVB dose of 5 mJ/cm², degradation was even more extensive [1]. This extreme UV lability contrasts sharply with Padimate O, which is recognized as a photostable UVB absorber with a λₘₐₓ of approximately 311 nm that undergoes photodegradation only upon prolonged exposure, generating four main photoproducts of which one remains stable after 24 hours of sunlight exposure [2]. The practical consequence is that NMPABAO levels measured in sunscreens after UV exposure may significantly underestimate the initial contamination level present at the time of product manufacture, complicating forensic and stability-indicating analyses. The authors explicitly concluded that "UV instability generally cannot be considered a safety factor because many sunscreen users apply these products on a regular basis regardless of whether exposure to the sun is expected" [1].

Photodegradation UV instability Formulation compatibility Photostability testing

Nitrosation Chemistry and Formulation Risk Factors

The Chou et al. (1995) survey explicitly identified a formulation-level risk factor that distinguishes NMPABAO contamination from random nitrosamine occurrence: the highest levels of NMPABAO were statistically associated with products that contained the nitrite-releasing preservative 2-bromo-2-nitro-1,3-propanediol (BNPD, also known as Bronopol) [1]. BNPD is known to act as a nitrosating agent for secondary and tertiary amines in cosmetic formulations [2]. This mechanistic link was corroborated by Loeppky et al. (1991), who demonstrated that Padimate O nitrosates rapidly at 25°C in the presence of N₂O₃/ether or HNO₂/HOAc nitrosating systems, producing NMPABAO as the major product alongside the C-nitro by-product DMANBAO [3]. This nitrosative dealkylation reaction is unusual at such low temperatures and exhibits a preference for demethylation over de-ethylation or de-benzylation [3]. In contrast, alternative UVB filters such as octocrylene, ethylhexyl methoxycinnamate (octinoxate), and benzophenone derivatives do not contain tertiary aromatic amine moieties and are therefore structurally incapable of undergoing this specific nitrosative dealkylation pathway, making them inherently free of NMPABAO-type contamination risk . Within the PABA ester class, the secondary amine analog 2-ethylhexyl 4-aminobenzoate would nitrosate to the same NMPABAO product, but the reaction kinetics differ because primary and secondary amines follow a distinct nitrosation mechanism compared with the nitrosative dealkylation of tertiary amines [3].

Nitrosation chemistry Formulation incompatibility Preservative-excipient interaction Bronopol

LC/TEA Analytical Method Performance

Two independent analytical methods were developed and validated for NMPABAO quantitation, each demonstrating method performance characteristics that differentiate NMPABAO analysis from volatile nitrosamine determination. Chou et al. (1995) reported an LC-based method with column chromatography extraction, liquid chromatographic separation, and nitric oxide-selective detection (thermal energy analyzer), achieving an estimated detection limit of 30 ppb and average recoveries of 83% across spiked lotion, cream, and gel matrices [1]. Meyer and Powell (1991) independently developed an LC/TEA method with a minimum detectable limit of approximately 30 ppb, recoveries exceeding 80%, and demonstrated that the method generates no NPABAO artifactually prior to quantitation—a critical feature given that nitrosamines can form as analytical artifacts during sample preparation [2]. For comparison, the well-established cosmetic nitrosamine NDELA is typically analyzed by GC-TEA with comparable detection limits (low ppb range), but NMPABAO's lower volatility and higher molecular weight (292.37 vs. 134.13 g/mol for NDELA) make it unsuitable for direct GC analysis without derivatization [3]. The HPLC-TEA particle beam interface method described by subsequent workers enabled combined TEA detection and electron impact mass spectrometric confirmation for both NDELA and NMPABAO, with minimum detection limits of approximately 5 ng on-column [3]. A key analytical interference was identified by Meyer and Powell: musk ketone, a common fragrance constituent, produces a false-positive TEA response, requiring MS confirmation for definitive identification [2].

LC/TEA Nitrosamine-specific detection Method validation Recovery efficiency

Research and Industrial Application Scenarios


Reference Standard for QC Release Testing

The Chou et al. (1995) validated LC/TEA method [1], with its demonstrated detection limit of 30 ppb, 83% average recovery, and MS confirmation capability, requires an authentic NMPABAO reference standard of known purity for calibration curve construction and system suitability testing. Given that 44% of Padimate O-containing products in the survey contained NMPABAO at levels up to 21,000 ppb—exceeding the EU 50 ppb limit by factors of 3.2 to 420—the reference standard is indispensable for accurate pass/fail determination against regulatory thresholds. The method's susceptibility to false-positive interference from musk ketone further necessitates MS confirmation using the authentic standard for unambiguous identification at concentrations ≥4,000 ppb.

DMANBAO-Free Standard for Genotoxicity Studies

The Dunkel et al. (1992) finding that NPABAO itself is negative in standard Ames and mouse lymphoma assays—while its co-synthesized impurity DMANBAO is positive in TA98 and TA1538 [2]—creates a unique requirement for DMANBAO-free NPABAO reference material in pharmaceutical and cosmetic impurity qualification. Regulatory submissions under ICH M7(R1) for products containing Padimate O or related PABA esters must include a qualified impurity assessment for NMPABAO. Use of NPABAO reference material contaminated with DMANBAO could lead to erroneous classification of NMPABAO as a mutagenic impurity, potentially triggering unnecessary reformulation or withdrawal. Procurement specifications should therefore mandate HPLC purity ≥95% with MS confirmation of DMANBAO absence.

In Vitro Skin Permeation Risk Assessment

The Kenney et al. (1995) direct head-to-head comparison established that NMPABAO and Padimate O exhibit comparable total percutaneous absorption (~2.3% vs. ~2.8% of applied dose) but profoundly different metabolic fates, with NMPABAO undergoing 2.4- to 2.6-fold greater esterase hydrolysis to its free acid metabolite in viable human skin [3]. Dermal risk assessors conducting IVPT (in vitro permeation testing) studies per OECD Guideline 428 require the authentic radiolabeled or unlabeled NMPABAO standard to generate compound-specific permeability coefficients (Kp) and metabolic profiles. Because Padimate O cannot serve as a surrogate for NMPABAO in metabolism-dependent endpoints, the authentic standard is irreplaceable for generating data suitable for physiologically based pharmacokinetic (PBPK) modeling of systemic exposure from cosmetic use.

Formulation Compatibility and Nitrosamine Mitigation

The Chou et al. (1995) identification of BNPD as the primary risk factor for NMPABAO formation [1], combined with the Loeppky et al. (1991) demonstration of rapid Padimate O nitrosation at ambient temperature [4], directly supports formulation development studies aimed at eliminating NMPABAO from sunscreen products. Industrial formulators can use the NMPABAO reference standard to spike placebo formulations containing Padimate O with candidate preservatives (with and without nitrite-releasing functionality) and monitor NMPABAO formation under accelerated stability conditions (e.g., 40°C/75% RH, light exposure per ICH Q1B). This enables data-driven preservative selection—replacing BNPD with non-nitrosating alternatives such as phenoxyethanol or organic acid preservatives—while generating the compatibility data required for regulatory submissions demonstrating that "products can be formulated free of NMPABAO contamination if good manufacturing practices are followed" [1].

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